![molecular formula C11H22O4Si B100812 DIETHYL(TRIMETHYLSILYLMETHYL)MALONATE CAS No. 17962-38-8](/img/structure/B100812.png)
DIETHYL(TRIMETHYLSILYLMETHYL)MALONATE
Overview
Description
DIETHYL(TRIMETHYLSILYLMETHYL)MALONATE is a chemical compound with the molecular formula C11H22O4Si. It is a derivative of malonic acid, where the hydrogen atoms are replaced by trimethylsilyl and ethyl groups. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.
Mechanism of Action
Target of Action
Diethyl(trimethylsilylmethyl)malonate, also known as Diethyl 2-((trimethylsilyl)methyl)malonate or Propanedioic acid, [(trimethylsilyl)methyl]-, diethyl ester, is a chemical compound used in organic synthesis. Its primary targets are the α-carbon atoms adjacent to carbonyl groups in organic molecules .
Mode of Action
The compound acts by undergoing a chemical reaction known as the malonic ester synthesis . This reaction involves the alkylation of the α-carbon atoms adjacent to both carbonyl groups, followed by conversion to a substituted acetic acid . The α-carbon atoms can be deprotonated by a strong base, forming a carbanion that can undergo nucleophilic substitution on an alkyl halide, yielding the alkylated compound .
Biochemical Pathways
The malonic ester synthesis pathway is the primary biochemical pathway affected by this compound . This pathway allows for the formation of more complex molecular structures, such as Michael additions and aldol condensations . The compound’s unique properties enable the exploration of new chemical pathways, contributing to innovations in drug development and the creation of novel aromatic compounds .
Result of Action
The result of the compound’s action is the formation of a substituted acetic acid . This product can be further used in the synthesis of various carboxylic acids and their derivatives . The compound is instrumental in the manufacture of barbiturates, vitamins, and flavoring agents .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored and handled in a controlled environment to prevent degradation and maintain its efficacy .
Biochemical Analysis
Biochemical Properties
It is known that the compound is a derivative of malonic acid, which plays a significant role in biochemical reactions . Malonic acid is a dicarboxylic acid, and its diethyl ester is relatively acidic because its α hydrogens are flanked by two carbonyl groups . This allows it to be easily converted into its enolate ion by reaction with a base .
Cellular Effects
The cellular effects of Diethyl 2-((trimethylsilyl)methyl)malonate are not well-documented. Malonic acid and its derivatives are known to participate in various cellular processes. For example, malonic acid is involved in the tricarboxylic acid cycle, a crucial metabolic pathway in cells .
Molecular Mechanism
This process involves the formation of an enolate ion, which can undergo nucleophilic substitution with an alkyl halide to form a new C-C bond .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of Diethyl 2-((trimethylsilyl)methyl)malonate in laboratory settings. It is known that malonic acid derivatives can undergo a series of reactions over time, including decarboxylation .
Metabolic Pathways
Diethyl 2-((trimethylsilyl)methyl)malonate is likely to be involved in the acetate-malonate pathway, given its structural similarity to malonic acid . In this pathway, malonic acid derivatives are converted into their enolate ions, which can then undergo alkylation to form new C-C bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
DIETHYL(TRIMETHYLSILYLMETHYL)MALONATE can be synthesized through the esterification of malonic acid derivatives with trimethylsilyl and ethyl groups. The reaction typically involves the use of an acid catalyst and an alcohol, such as ethanol, under reflux conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
DIETHYL(TRIMETHYLSILYLMETHYL)MALONATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Organic Synthesis
Malonic Ester Synthesis:
Diethyl(trimethylsilylmethyl)malonate is utilized in malonic ester synthesis, where it acts as a precursor for generating carbanions. These carbanions can be alkylated to form substituted acetic acids. This reaction pathway is critical for synthesizing various biologically active compounds.
Claisen Condensation:
The compound undergoes Claisen condensation reactions efficiently due to its structural properties. This reaction allows for the formation of β-keto esters, which are valuable intermediates in organic synthesis.
Medicinal Chemistry
This compound serves as a key intermediate in the synthesis of several pharmaceutical compounds. Its derivatives are used to create various drugs that target neurological disorders and other health conditions.
Pharmaceutical Applications:
- Vigabatrin : An anticonvulsant used for treating epilepsy.
- Phenylbutazone : An anti-inflammatory drug.
- Nalidixic Acid : An antibiotic used to treat urinary tract infections.
- Rebamipide : A gastroprotective agent.
These applications highlight the compound's significance in drug discovery and development.
Agrochemical Synthesis
The compound also finds use in the synthesis of agrochemicals, including pesticides. For example, derivatives of this compound are involved in producing herbicides such as sethoxydim, which targets grassy weeds without harming broadleaf plants.
Case Study 1: Microwave-Assisted Synthesis
A study demonstrated the efficiency of microwave-assisted solid-liquid phase alkylation using this compound. The results indicated significant improvements in yield and reaction time compared to traditional methods.
- Conditions : K2CO3 as base, microwave irradiation at varying temperatures.
- Findings : Higher yields with reduced reaction times (e.g., 93% yield at 160 °C for ethyl iodide).
Case Study 2: Synthesis of Aminomalonates
Research has shown that this compound can be converted into aminomalonates through nitrosation and subsequent hydrogenolysis. This transformation is crucial for synthesizing amino acids and other nitrogen-containing compounds.
Comparison with Similar Compounds
Similar Compounds
Malonic acid: A dicarboxylic acid with similar reactivity but without the trimethylsilyl and ethyl groups.
Dimethyl malonate: A dimethyl ester of malonic acid, used in similar applications but with different reactivity.
Diethyl malonate: Another ester of malonic acid, commonly used in organic synthesis.
Uniqueness
DIETHYL(TRIMETHYLSILYLMETHYL)MALONATE is unique due to the presence of the trimethylsilyl group, which imparts increased stability and reactivity. This makes it a valuable intermediate in organic synthesis and various industrial applications.
Biological Activity
Diethyl(trimethylsilylmethyl)malonate, a derivative of diethyl malonate, has garnered attention in various fields of research due to its potential biological activities. This article explores the compound's biological activity, synthesis, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of two ethyl ester groups and a trimethylsilylmethyl substituent attached to the malonate backbone. This unique structure enhances its lipophilicity and may influence its biological interactions.
1. Antimicrobial Activity
Recent studies have demonstrated that malonate derivatives exhibit significant antimicrobial properties. For instance, a series of novel chalcone malonate derivatives were synthesized, revealing that certain compounds showed excellent antibacterial activity against Xanthomonas oryzae with an EC50 value of 10.2 μg/mL, outperforming traditional antibiotics like bismerthiazol and thiodiazole copper .
2. Anti-inflammatory Effects
Dimethyl malonate (DMM), a closely related compound, has been studied for its anti-inflammatory properties. In a murine model of acute respiratory distress syndrome (ARDS), DMM reduced lung inflammation and capillary leak, suggesting that malonate derivatives may have protective effects against inflammatory conditions . The results indicated:
- Total cell counts in bronchoalveolar lavage (BAL) were significantly lower in DMM-treated mice compared to controls.
- DMM treatment resulted in reduced macrophage and lymphocyte counts in BAL fluid.
- There was a notable decrease in protein leak into BAL fluid, indicating improved endothelial integrity.
3. Cardioprotective Properties
Research has indicated that malonate can inhibit succinate dehydrogenase (SDH), preventing succinate accumulation during ischemia-reperfusion injury. This mechanism is crucial as succinate oxidation leads to reactive oxygen species (ROS) production, exacerbating tissue damage during heart attacks . The application of DMM in vivo demonstrated:
- Enhanced protection against cardiac ischemia-reperfusion injury.
- Significant reduction in mitochondrial ROS production upon reperfusion.
This compound can be synthesized via conventional methods used for malonic esters. The synthesis typically involves the alkylation of diethyl malonate with trimethylsilylmethyl chloride under basic conditions. This process allows for the introduction of the trimethylsilyl group, which is known to enhance the compound's stability and reactivity.
Synthesis Overview:
- Starting Material: Diethyl malonate.
- Reagent: Trimethylsilylmethyl chloride.
- Catalyst/Base: A strong base such as sodium hydride or potassium tert-butoxide is often used to generate the reactive carbanion from diethyl malonate.
- Reaction Conditions: Typically carried out under an inert atmosphere to prevent moisture interference.
Case Study 1: Antibacterial Activity Evaluation
A study evaluated the antibacterial efficacy of various malonate derivatives against Xanthomonas oryzae. The findings highlighted that this compound exhibited promising activity comparable to established antibiotics .
Compound Name | EC50 (μg/mL) | Comparison Antibiotic | Comparison EC50 (μg/mL) |
---|---|---|---|
This compound | 10.2 | Bismerthiazol | 71.7 |
Thiodiazole copper | 97.8 |
Case Study 2: In Vivo Anti-inflammatory Study
In another study focusing on ARDS, mice treated with DMM showed a significant reduction in inflammatory markers compared to control groups. The study's results are summarized below:
Parameter | Control Group (n=8) | DMM Treatment Group (n=8) |
---|---|---|
Total Cell Count (x10^6) | 6.93 | 2.46 |
Macrophages Count | 168.6 | 85.1 |
Lymphocytes Count | 527.7 | 248.3 |
Protein Leak (μg/μl) | 1.48 | 1.15 |
Properties
IUPAC Name |
diethyl 2-(trimethylsilylmethyl)propanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O4Si/c1-6-14-10(12)9(8-16(3,4)5)11(13)15-7-2/h9H,6-8H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOGFXACYDZIKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C[Si](C)(C)C)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O4Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6066284 | |
Record name | Propanedioic acid, [(trimethylsilyl)methyl]-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6066284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17962-38-8 | |
Record name | 1,3-Diethyl 2-[(trimethylsilyl)methyl]propanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17962-38-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanedioic acid, ((trimethylsilyl)methyl)-, diethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017962388 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanedioic acid, 2-[(trimethylsilyl)methyl]-, 1,3-diethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propanedioic acid, [(trimethylsilyl)methyl]-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6066284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl [(trimethylsilyl)methyl]malonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.064 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROPANEDIOIC ACID, ((TRIMETHYLSILYL)METHYL)-, DIETHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZD84MD265 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.